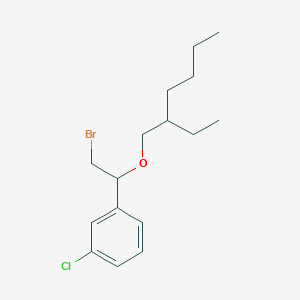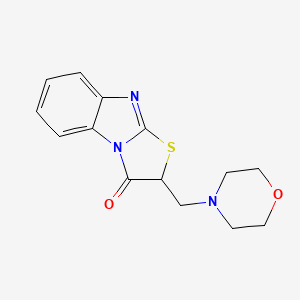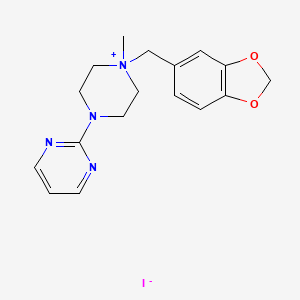![molecular formula C9H14O3 B14705050 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene CAS No. 21710-82-7](/img/structure/B14705050.png)
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where 2,5-dimethoxy-2,5-dihydrofuran reacts with dienes to form the desired spiroketal structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of spiroketals, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted spiroketals, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Biology: The compound’s spiroketal structure is of interest in the study of natural products and their biological activities.
作用机制
The mechanism of action of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with various molecular targets and pathways. The spiroketal structure allows it to act as a ligand, binding to specific enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses .
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A parent compound with similar spirocyclic structure but lacking the methoxy and methyl groups.
2,5-Dimethoxy-2,5-dihydrofuran: A precursor used in the synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene.
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical properties and biological activities. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
21710-82-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H14O3/c1-7-3-5-9(11-7)6-4-8(10-2)12-9/h4,6-8H,3,5H2,1-2H3 |
InChI 键 |
QCMFTPARLNFGIU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(O1)C=CC(O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


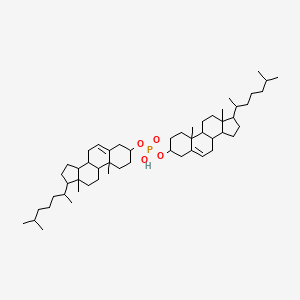
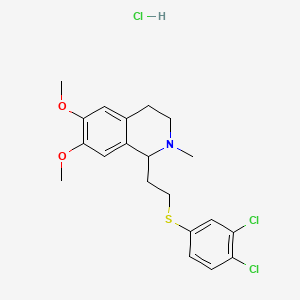
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
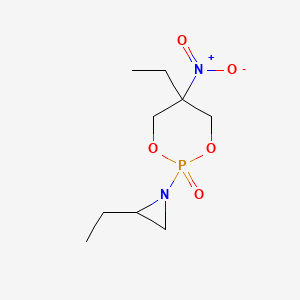

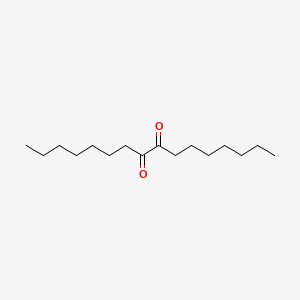
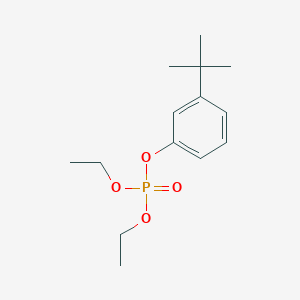

![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
